what is (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
what is (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL
An In-Depth Technical Guide to (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL: A Chiral Building Block for Advanced Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl, a key chiral intermediate in modern pharmaceutical research and development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, applications, and analytical characterization, with a focus on the scientific principles that underpin its utility.
Core Chemical Identity and Properties
(R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl is a derivative of the non-proteinogenic amino acid α,β-diaminopropionic acid. Its structure incorporates several key features that make it a valuable synthetic intermediate: a chiral center at the alpha-carbon, an ethyl ester protecting the carboxylic acid, and a carbobenzyloxy (Cbz) group protecting the alpha-amino group, with the beta-amino group protonated as a hydrochloride salt.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate hydrochloride | |
| CAS Number | 264235-79-2 | |
| Molecular Formula | C13H19ClN2O4 | |
| Molecular Weight | 302.76 g/mol | |
| Physical Form | White to yellow solid | |
| Storage Temperature | 2-8 °C |
Strategic Synthesis: A Representative Protocol
The logical flow of the synthesis starts from a readily available chiral precursor, such as D-serine, to establish the correct stereochemistry at the alpha-carbon. The subsequent steps involve protection of the amino group, esterification of the carboxylic acid, and conversion of the hydroxyl group to an amino group.
Caption: Proposed synthetic pathway for (R)-ETHYL 3-AMINO-2-(CBZ-AMINO)PROPANOATE HCL.
Step-by-Step Methodology
Step 1: N-Cbz Protection of D-Serine
-
Rationale: The alpha-amino group of the starting material, D-serine, is protected with a carbobenzyloxy (Cbz) group. The Cbz group is chosen for its stability under a range of reaction conditions and its ease of removal via hydrogenolysis.[4][5][6] This protection prevents unwanted side reactions of the amino group in subsequent steps.[7][8]
-
Protocol:
-
Dissolve D-serine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the pH between 8 and 10.[5]
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the N-Cbz-D-serine.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Esterification of N-Cbz-D-Serine
-
Rationale: The carboxylic acid is converted to an ethyl ester. This is often done to improve solubility in organic solvents and to prevent the carboxylic acid from interfering with subsequent reactions.
-
Protocol:
-
Suspend N-Cbz-D-serine in anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the ethyl ester into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Step 3 & 4: Conversion of the Hydroxyl Group to an Azide
-
Rationale: The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. This is followed by nucleophilic substitution with sodium azide to introduce the azide functionality, which will be reduced to the desired amino group.
-
Protocol:
-
Dissolve the N-Cbz-D-serine ethyl ester in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add a base, such as triethylamine.
-
Slowly add methanesulfonyl chloride or tosyl chloride and stir until the reaction is complete.
-
Wash the reaction mixture to remove the excess reagents.
-
The resulting mesylated or tosylated intermediate is then reacted with sodium azide in a polar aprotic solvent like DMF at an elevated temperature.
-
After the reaction is complete, the product is extracted and purified.
-
Step 5: Reduction of the Azide to an Amine
-
Rationale: The azide group is reduced to a primary amine. A common and clean method for this transformation is catalytic hydrogenation.
-
Protocol:
-
Dissolve the azido intermediate in a solvent such as ethanol or ethyl acetate.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.[1]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Step 6: Formation of the Hydrochloride Salt
-
Rationale: The final compound is often supplied as a hydrochloride salt to improve its stability and handling properties.
-
Protocol:
-
Dissolve the free amine in a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with ether, and dry under vacuum to yield the final product.
-
The Indispensable Role of the Carbobenzyloxy (Cbz) Protecting Group
The Cbz group is a cornerstone of amino acid and peptide chemistry for several reasons:[5][9]
-
Stability: It is stable to a wide range of reagents, including those used for esterification and many coupling reactions.[6]
-
Ease of Introduction: It can be readily introduced using benzyl chloroformate under basic conditions.[5]
-
Orthogonality: The Cbz group is orthogonal to many other protecting groups, meaning it can be selectively removed without affecting them. For example, it is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[9]
-
Clean Deprotection: It can be removed by catalytic hydrogenation, which yields the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[4]
Caption: The strategic role of the title compound in the synthesis of novel therapeutics.
Applications in Drug Discovery and Development
(R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl is a valuable building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of two differentially protected amino groups and a chiral center.
-
Peptide Synthesis: This compound can be used to introduce a D-α,β-diaminopropionic acid residue into a peptide chain. The use of unnatural amino acids like this is a common strategy in drug discovery to enhance the stability, selectivity, and activity of peptide-based drugs.[][11] The Cbz group on the alpha-amino group allows for standard peptide coupling protocols, while the beta-amino group can be deprotected and further functionalized.
-
Synthesis of Heterocycles: The two amino groups and the ester functionality can be used in cyclization reactions to form a variety of heterocyclic scaffolds, which are common motifs in many pharmaceuticals.
-
Precursor to Enzyme Inhibitors and Receptor Ligands: Chiral amino acid derivatives are frequently used as starting materials for the synthesis of small molecule drugs that target enzymes or receptors.[12] The specific stereochemistry and functionality of this compound make it a suitable precursor for molecules designed to interact with specific biological targets.
Analytical Characterization
The identity and purity of (R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, the benzylic protons of the Cbz group, and the aromatic protons of the Cbz group. The signals for the protons on the chiral center and the adjacent methylene group would likely appear as complex multiplets due to diastereotopicity.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the ethyl group, and the two carbons of the propanoate backbone. The expected chemical shift for the carbamate carbonyl is around 156 ppm, and for the ester carbonyl is around 170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a peak corresponding to the molecular ion [M+H]⁺ (for the free base) at m/z 267.13.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be used to determine the enantiomeric purity of the compound, ensuring that the desired (R)-enantiomer is present in high excess.
Safety and Handling
(R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(R)-ethyl 3-amino-2-(CBZ-amino)propanoate HCl is a strategically designed chiral building block that plays a significant role in the synthesis of advanced pharmaceutical compounds. Its carefully chosen protecting groups and defined stereochemistry provide medicinal chemists with a versatile tool for creating novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in research and development.
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